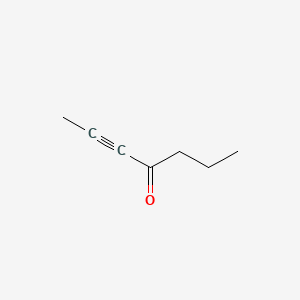

Hept-2-yn-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71932-98-4 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

hept-2-yn-4-one |

InChI |

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3,5H2,1-2H3 |

InChI Key |

NGDLDSJVXIMWCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C#CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hept 2 Yn 4 One and Its Derivatives

Direct Synthesis Strategies Involving Carbon-Carbon Bond Formation

Direct synthesis strategies that form new carbon-carbon bonds are fundamental to constructing the hept-2-yn-4-one backbone. These methods often involve the use of highly reactive organometallic reagents.

Alkynylation Reactions of Carbonyl Compounds

Alkynylation of carbonyl compounds is a primary method for forming α-alkynyl alcohols, which can be subsequently oxidized to the corresponding ynones. wikipedia.org This reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl group. wikipedia.org For the synthesis of a precursor to this compound, namely hept-2-yn-4-ol, this would involve the reaction of a butynyl nucleophile with propanal. The resulting secondary alcohol can then be oxidized to the target ketone. The choice of base and reaction conditions is crucial to deprotonate the terminal alkyne without causing unwanted side reactions. libretexts.org

Acetylide Anion Chemistry Approaches

Acetylide anions, formed by the deprotonation of terminal alkynes, are potent nucleophiles. libretexts.org The synthesis of hept-2-yn-4-ol can be achieved by first generating an acetylide from a suitable alkyne, such as 1-butyne (B89482), using a strong base like sodium amide (NaNH₂). vaia.comchegg.com This acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde, such as propanal. libretexts.org Subsequent protonation yields the target propargyl alcohol, hept-2-yn-4-ol. libretexts.org This alcohol can then be oxidized to form this compound. The stability and reactivity of the acetylide anion are key factors in the success of this synthetic route. libretexts.org

Grignard Reagent Mediated Synthetic Pathways

Grignard reagents provide a powerful tool for carbon-carbon bond formation. In the context of synthesizing this compound precursors, a butynyl Grignard reagent, such as butynylmagnesium bromide, can be prepared by reacting 1-butyne with a suitable Grignard reagent like ethylmagnesium bromide. google.com This butynylmagnesium bromide then acts as a nucleophile, adding to an aldehyde like propanal. This reaction forms the magnesium alkoxide of hept-2-yn-4-ol, which upon acidic workup, yields the alcohol. google.com This method offers an alternative to using highly basic reagents like sodium amide and can be performed under milder conditions. google.com

| Reagent Type | Precursor Alkyne | Carbonyl Compound | Intermediate Product | Final Product |

| Alkynyllithium | 1-Butyne | Propanal | Hept-2-yn-4-ol | This compound |

| Acetylide Anion (NaNH₂) | 1-Butyne | Propanal | Hept-2-yn-4-ol | This compound |

| Grignard Reagent | 1-Butyne | Propanal | Hept-2-yn-4-ol | This compound |

Catalytic Synthesis Routes

Catalytic methods offer efficient and selective pathways to alkynes and their derivatives, often with high atom economy.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira-type transformations)

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnumberanalytics.com This reaction is instrumental in synthesizing a wide array of complex molecules, including pharmaceuticals and organic materials, under mild conditions. wikipedia.orgnumberanalytics.com For the synthesis of derivatives of this compound, a terminal alkyne could be coupled with a suitable halide. For instance, the Sonogashira coupling of a terminal alkyne with an appropriate acid chloride could directly yield a ynoketone. The reaction's broad substrate scope and tolerance of various functional groups make it a versatile tool in organic synthesis. metu.edu.trnih.gov

Gold-Catalyzed Cyclo-Isomerization and Rearrangement Processes Leading to Hept-2-yn-4-ol Derivatives

Gold catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack. ucl.ac.uk Gold-catalyzed reactions, particularly cyclo-isomerizations and rearrangements, can lead to the formation of complex molecular architectures from relatively simple starting materials. acs.org For instance, gold-catalyzed cycloisomerization of enynes can produce various carbo- and heterocyclic compounds. researchgate.netresearchgate.net While not a direct synthesis of this compound, gold catalysis is pivotal in synthesizing derivatives of the corresponding alcohol, hept-2-yn-4-ol. These reactions often proceed through intermediates that can be trapped by nucleophiles or undergo further transformations, highlighting the versatility of gold catalysis in modern organic synthesis. acs.orgacs.org

| Catalytic Method | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Vinyl/Aryl Halide | Palladium/Copper | Substituted Alkyne |

| Gold-Catalyzed Cyclo-Isomerization | Enyne | - | Gold(I) or Gold(III) | Cyclic Derivative |

Synthesis via Functional Group Interconversions

The synthesis of alkynones, such as this compound, is frequently accomplished through the oxidation of the corresponding secondary alkynyl alcohols. This method is a cornerstone in the preparation of these valuable synthetic intermediates. The precursor for this compound is hept-2-yn-4-ol. nih.gov A variety of oxidizing agents have been successfully employed for this transformation, each with its own set of advantages regarding reaction conditions, selectivity, and functional group tolerance.

Commonly used oxidants include chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), as well as milder alternatives such as manganese dioxide (MnO₂) and Dess-Martin periodinane. jove.com These reagents facilitate the conversion of the secondary alcohol functionality in the heptynol precursor to a ketone, yielding the desired alkynone.

A notable catalytic approach involves the use of sodium dichromate (Na₂Cr₂O₇) with sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. This method allows for the oxidation of secondary propargylic alcohols to the corresponding ketones under slightly acidic conditions at or below room temperature. researchgate.net For instance, the oxidation of a similar secondary propargylic alcohol was achieved with high yield using only a small percentage of the chromium catalyst. researchgate.net This catalytic system is advantageous as it reduces the amount of toxic chromium waste generated compared to stoichiometric methods.

The choice of oxidant and reaction conditions is crucial for achieving high yields and avoiding side reactions. For example, while strong oxidants are effective, they may not be suitable for substrates with sensitive functional groups. In such cases, milder reagents like MnO₂ or Dess-Martin periodinane are preferred to ensure the integrity of the triple bond and other functionalities within the molecule. jove.com

Optimization and Regioselectivity in this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the careful control of various reaction parameters. Temperature, solvent, catalyst loading, and reaction duration are critical factors that can significantly impact the outcome of the synthesis, particularly in metal-catalyzed reactions like Sonogashira coupling, which can be used to form alkynone precursors. semanticscholar.org

Temperature: Reaction temperature plays a pivotal role. For instance, in some palladium-catalyzed coupling reactions, increasing the temperature from 70 °C to 80 °C led to product decomposition and a decrease in yield. cnr.it Conversely, certain cyclization reactions benefit from higher temperatures to proceed efficiently. Finding the optimal temperature is therefore a balance between achieving a sufficient reaction rate and preventing the degradation of reactants, products, or catalysts.

Solvent: The choice of solvent can influence catalyst solubility, reaction kinetics, and even the stability of intermediates. In a study on palladium-catalyzed rearrangements, toluene (B28343) was found to be a superior solvent to THF, resulting in a 15% increase in yield. The polarity and coordinating ability of the solvent can affect the catalytic cycle and the lifetime of the active catalyst.

Catalyst Loading: The amount of catalyst used is a key consideration for both economic and environmental reasons. While higher catalyst loading can increase reaction rates, it can also lead to unwanted side reactions or contamination of the final product with residual metal. mdpi.com Research has shown that catalyst loading can sometimes be significantly reduced without compromising the yield, provided other conditions are optimized. For example, in certain hydrogenations, reducing the catalyst loading to 0.5 mol% still resulted in full conversion. researchgate.net In some palladium-catalyzed cross-coupling reactions, catalyst loading has been successfully reduced to as low as 5-10 ppm. mdpi.com

Reaction Duration: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. However, prolonged reaction times can lead to the formation of byproducts or decomposition of the desired product. cnr.it Monitoring the reaction progress using techniques like GC-MS or TLC is essential to determine the optimal reaction time that maximizes the yield of this compound. rsc.org

The interplay of these parameters is complex, and their optimization is often achieved through systematic screening and experimental design. The following table summarizes the influence of these parameters based on findings from related synthetic transformations.

| Parameter | General Influence on Yield and Selectivity | Research Findings |

| Temperature | Affects reaction rate and potential for side reactions/decomposition. | Optimal ranges exist; for example, 55–85% yields were observed between 40–90°C in a specific rearrangement. Increasing temperature beyond the optimum can lead to decreased yields. cnr.it |

| Solvent | Influences solubility, catalyst activity, and stability of intermediates. | Solvent choice can be critical, with non-polar solvents like toluene sometimes outperforming more polar ones like THF. |

| Catalyst Loading | Impacts reaction rate, cost, and product purity. | Lowering catalyst loading is often possible. For instance, ppm levels of palladium have been shown to be effective in some coupling reactions. mdpi.comacs.org |

| Reaction Duration | Determines the extent of conversion and potential for byproduct formation. | Prolonging reaction time beyond the point of maximum conversion can lead to lower isolated yields due to product decomposition. cnr.it |

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in the synthesis of complex molecules like derivatives of this compound. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer. youtube.com

Regioselectivity: In the context of alkynone synthesis, regioselectivity is crucial when constructing the carbon skeleton, for example, through coupling reactions. In reactions like the Pauson-Khand reaction, which forms cyclopentenones from an alkyne, an alkene, and carbon monoxide, the regioselectivity is influenced by both steric and electronic factors of the alkyne substituents. helsinki.fi For unsymmetrical alkynes, the larger substituent often directs the regiochemical outcome. helsinki.fi

In the synthesis of substituted indoles from alkynones and nitrosoarenes, excellent regioselectivity has been achieved without the need for a catalyst, with no detection of the alternative 2-aroylindole regioisomer. jove.comresearchgate.net This inherent selectivity is a significant advantage of the chosen synthetic route. The electronic properties of the substituents on the alkyne can also dictate the regioselectivity, with electron-withdrawing or electron-donating groups influencing the polarization of the triple bond. helsinki.fi

Stereoselectivity: While this compound itself is achiral, the synthesis of its chiral derivatives or reactions involving the ketone functionality can introduce stereocenters. For instance, the reduction of the ketone to a secondary alcohol can lead to the formation of a chiral center, and the use of stereoselective reducing agents would be necessary to control the stereochemical outcome.

In reactions where new stereocenters are formed, the stereochemistry of the starting materials can determine the stereochemistry of the product in what is known as a stereospecific reaction. youtube.com In other cases, a stereoselective reaction will favor the formation of one stereoisomer regardless of the stereochemistry of the starting material, often due to the reaction mechanism passing through a common intermediate. youtube.com For example, in some catalytic deuteration reactions of alkynes, a high degree of Z-selectivity is observed in the resulting alkene. researchgate.net

Strategies to control selectivity include:

Choice of Catalyst: The ligand environment around a metal catalyst can create a chiral pocket that influences the approach of substrates, leading to high enantioselectivity.

Substrate Control: The inherent steric and electronic properties of the substrates can direct the regiochemical and stereochemical course of a reaction.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the formation of a specific stereoisomer. The auxiliary can then be removed in a subsequent step.

The careful selection of synthetic strategy and reaction conditions is paramount to achieving the desired regio- and stereoisomer of a this compound derivative, which is often critical for its intended application, particularly in fields like medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Transformations of Hept 2 Yn 4 One

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in Hept-2-yn-4-one is a site of high electron density, making it susceptible to attack by electrophiles. Conversely, its conjugation with the carbonyl group renders the β-carbon electrophilic, allowing for nucleophilic conjugate additions.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

Electrophilic Addition: Electrophilic addition to alkynes is a characteristic reaction where an electrophile initiates an attack on the π-electrons of the triple bond. chemistrysteps.comlibretexts.org For an unsymmetrical alkyne like this compound, the regioselectivity of the addition is influenced by both electronic and steric factors. The reaction typically proceeds through a vinyl carbocation intermediate. chemistrysteps.comyoutube.com The addition of hydrogen halides (HX), for instance, would involve the protonation of the alkyne to form the more stable vinyl cation. The subsequent attack by the halide ion completes the addition. Due to the presence of the carbonyl group, the stability of the carbocation intermediate at the α- versus the β-position is a key determinant of the final product structure. chemistrysteps.com

Nucleophilic Addition: The presence of the electron-withdrawing ketone group activates the alkyne for nucleophilic conjugate addition (a Michael-type reaction). researchgate.netbham.ac.uk Softer nucleophiles, such as thiols and amines, preferentially attack the β-carbon of the triple bond. researchgate.net This 1,4-addition results in the formation of an enolate intermediate, which is subsequently protonated to yield the final product. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation. bham.ac.uk

| Addition Type | Reagent Class | Mechanism Highlight | Typical Product |

| Electrophilic | Hydrogen Halides (HX) | Formation of a stable vinyl carbocation intermediate. chemistrysteps.com | Vinyl Halide |

| Nucleophilic (Conjugate) | Thiols, Amines | 1,4-addition to the conjugated system, forming an enolate. researchgate.net | β-functionalized enone |

Cycloaddition and Cyclization Reactions Leading to Heterocycles

The dual functionality of alkynyl ketones like this compound makes them valuable precursors for the synthesis of various heterocyclic compounds. These transformations can occur through intramolecular cyclization, where a nucleophilic part of the molecule attacks the alkyne, or through intermolecular cycloaddition reactions.

Intramolecular cyclization is a common pathway, often catalyzed by transition metals, where a tethered nucleophile attacks the activated alkyne. For example, derivatives of this compound containing a suitably positioned hydroxyl group can undergo cyclization to form oxygen-containing heterocycles like furans or pyrans. rsc.orgbeilstein-journals.org The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-dig cyclizations often being favored to produce five-membered rings. beilstein-journals.org

Intermolecular cycloaddition reactions, such as [3+2] cycloadditions, can occur between the alkyne moiety and a 1,3-dipole. For instance, the reaction of α,β-alkynic aldehydes with hydrazines can lead to the formation of pyrazoles through an in-situ formation of a hydrazone followed by cyclization. mdpi.com

Metal-Catalyzed Transformations (e.g., Gold, Silver, Titanium-Magnesium Catalysis)

Transition metals are highly effective catalysts for activating the alkyne moiety of this compound, enabling a variety of transformations that are otherwise difficult to achieve.

Gold Catalysis: Gold(I) complexes are particularly notable for their high affinity for alkynes (alkynophilicity), activating the triple bond towards nucleophilic attack. beilstein-journals.org A prominent reaction for substrates structurally similar to this compound, such as alk-4-yn-1-ones, is intramolecular cycloisomerization. rsc.org The carbonyl oxygen can act as an internal nucleophile, attacking the gold-activated alkyne. The reaction pathway depends on the substitution pattern; substrates with a single substituent at the C-3 position typically undergo a 5-exo-dig cyclization to yield substituted furans. rsc.orgbeilstein-journals.org In contrast, substrates with two substituents at C-3 favor a 6-endo-dig cyclization to form 4H-pyrans. rsc.orgbeilstein-journals.org

Silver Catalysis: Silver salts also exhibit strong alkynophilicity and can catalyze a range of alkyne transformations, including hydrofunctionalization, cycloaddition, and cycloisomerization reactions. nih.govresearchgate.net Silver catalysts can promote the addition of nucleophiles to the triple bond and are sometimes used in multicomponent reactions to construct complex molecules like amidines directly from terminal alkynes. organic-chemistry.org

Titanium-Magnesium Catalysis: Catalytic systems involving titanium and magnesium reagents, such as those generated from Ti(O-iPr)₄ and Grignard reagents (e.g., EtMgBr), are known to catalyze the carbozincation of alkynes with organozinc reagents like Et₂Zn. mdpi.com This process involves the addition of an ethyl group and a zinc moiety across the triple bond. For dialkyl-substituted alkynes, this can lead to dimerization, resulting in the formation of stereoisomeric tetra-alkyl-substituted hexa-1,3-diene (B1595754) derivatives. mdpi.com

| Catalyst | Reaction Type | Substrate Example | Product | Reference |

| Gold (Au) | Cycloisomerization (5-exo-dig) | Alk-4-yn-1-one (mono-substituted at C-3) | Substituted Furan | rsc.orgbeilstein-journals.org |

| Gold (Au) | Cycloisomerization (6-endo-dig) | Alk-4-yn-1-one (di-substituted at C-3) | 4H-Pyran | rsc.orgbeilstein-journals.org |

| Silver (Ag) | General Alkyne Activation | Alkynes | Functionalized Alkenes, Heterocycles | nih.govresearchgate.net |

| Titanium-Magnesium | Carbozincation/Dimerization | Dialkyl-substituted alkynes | Hexa-1,3-diene derivatives | mdpi.com |

Reactions Involving the Ketone Moiety

The carbonyl group in this compound is an electrophilic center and undergoes reactions typical of ketones, most notably nucleophilic additions and condensations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, known as 1,2-addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol. organic-chemistry.org

A key consideration for this compound is chemoselectivity when both the alkyne and ketone are present. Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents, preferentially attack the hard electrophilic center of the carbonyl carbon (1,2-addition) rather than the softer β-carbon of the alkyne (1,4-addition). researchgate.netmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a tertiary propargyl alcohol. organic-chemistry.orglibretexts.org

Condensation Reactions with Nitrogen-Containing Nucleophiles

Ketones readily undergo condensation reactions with primary amines and their derivatives. In the case of this compound, these reactions can serve as powerful methods for synthesizing nitrogen-containing heterocycles. The initial step is the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

Reaction with Hydrazine (B178648): The reaction of this compound with hydrazine (NH₂NH₂) or its derivatives is a classic method for synthesizing pyrazoles. beilstein-journals.orgnih.gov The reaction proceeds through the formation of a hydrazone intermediate via condensation at the carbonyl group. Subsequent intramolecular nucleophilic attack of the second nitrogen atom onto the alkyne moiety, followed by tautomerization, yields the aromatic pyrazole (B372694) ring. mdpi.comnih.gov This transformation effectively uses the alkynyl ketone as a 1,3-dielectrophile equivalent.

Reaction with Amidines: Similarly, this compound can react with amidines in a [3+3] annulation to form pyrimidine (B1678525) rings. rsc.orgmdpi.com The amidine acts as a three-atom component (N-C-N), which condenses with the three-carbon backbone of the alkynyl ketone. The reaction often involves an initial Michael addition of the amidine to the alkyne, followed by cyclization and dehydration/oxidation to afford the stable aromatic pyrimidine. rsc.org

| Nitrogen Nucleophile | Initial Step | Intermediate | Final Heterocyclic Product |

| Hydrazine (NH₂NH₂) | Condensation with carbonyl | Hydrazone | Pyrazole |

| Amidine (R-C(NH)NH₂) | Michael addition to alkyne | Dihydropyrimidine | Pyrimidine |

Chemoselective Transformations of Polyfunctionalized this compound Derivatives

The presence of multiple reactive sites in derivatives of this compound necessitates a focus on chemoselectivity, where a reagent reacts preferentially with one functional group over others. The inherent reactivity of the ynone system—comprising an electrophilic carbonyl carbon and an electrophilic β-alkyne carbon—is the primary determinant of reaction outcomes. masterorganicchemistry.comlibretexts.org

In polyfunctionalized derivatives, reactions can be directed toward either the alkyne or the carbonyl group. Soft nucleophiles, such as thiols and amines, typically favor a 1,4-conjugate addition (Michael addition) to the β-carbon of the alkyne, a reaction famously more efficient than attack at the carbonyl carbon. nih.govacs.org Conversely, hard nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition directly to the carbonyl carbon. nih.govacs.org

Radical reactions also exhibit selectivity. For instance, in a derivative of this compound containing an additional carbon-carbon double bond (an en-ynone system), an aryl sulfonyl radical can be directed to add selectively across the double bond, initiating a cyclization cascade that leaves the ynone moiety to participate in a later step. rsc.org This selectivity is crucial for the construction of complex molecular architectures. researchgate.net The electron-withdrawing effect of the carbonyl group makes the α-position of the alkyne an ideal site for radical addition, which is a key step in many cyclization reactions. rsc.org

The following table summarizes representative chemoselective transformations applicable to derivatives of ynones like this compound.

| Reaction Type | Reagent/Catalyst | Selective Target | Product Type |

| Conjugate Addition | Soft Nucleophiles (e.g., Thiols, Amines) | β-Carbon of Alkyne | β-Functionalized Enones |

| Carbonyl Addition | Hard Nucleophiles (e.g., Organolithiums) | Carbonyl Carbon | Propargyl Alcohols |

| Radical Addition/Cyclization | Radical Initiators (e.g., Togni reagent, Sulfonyl radicals) / Copper or Photoredox Catalysts | α-Carbon of Alkyne | Functionalized Heterocycles (e.g., Lactams, Spirocycles) rsc.org |

| Cycloaddition | Dienes, Dipoles | Alkyne Moiety | Carbocycles and Heterocycles acs.orguib.no |

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction pathways and predicting product structures. Studies on the broader class of ynones have illuminated the intermediates and transition states that govern their transformations.

The reaction pathways of ynones are diverse and have been investigated through experimental and computational methods. acs.orgnih.gov

Nucleophilic Addition Pathway : The reaction of a nucleophile with an ynone like this compound is proposed to proceed via an attack on the electrophilic β-carbon of the alkyne. This initial addition leads to the formation of a key allenolate intermediate . researchgate.netresearchgate.net This intermediate can then be protonated or trapped by an electrophile to yield the final β-substituted enone product. This mechanism explains the high stereoselectivity often observed in such additions. researchgate.net

Radical-Mediated Pathway : In radical reactions, the mechanism typically begins with the addition of an in-situ generated radical to the alkyne of the ynone. eurekaselect.com The radical adds to the α-position, forming a vinyl radical intermediate . rsc.org This highly reactive intermediate can then undergo subsequent transformations, such as intramolecular cyclization by attacking an adjacent aryl group or being trapped by another reagent, to form the final product. rsc.org For example, a sulfonyl radical can add to the ynone to form an intermediate that undergoes intramolecular cyclization to yield a cyclic product. rsc.org

Metal-Catalyzed Pathways : In metal-catalyzed reactions, the mechanism is often more complex. For instance, a gold-catalyzed synthesis of ynones from aldehydes has been proposed to involve the formation of a trisubstituted allenyl aldehyde, which then reacts with an amine to generate a ynenamine intermediate . pkusz.edu.cnnih.gov This intermediate subsequently undergoes aerobic oxidation, possibly through a 1,2-dioxetane (B1211799) intermediate, leading to C-C bond cleavage and formation of the ynone product. pkusz.edu.cn

Detailed kinetic studies and the determination of activation energies specifically for this compound are not extensively documented in the surveyed literature. However, computational studies on the general class of ynones provide valuable insights into their reactivity.

One significant finding is that, contrary to what might be expected, the introduction of the carbonyl group adjacent to the alkyne does not substantially reduce the activation energy for radical addition reactions when compared to simple alkenes. rsc.org While the carbonyl group strongly influences the electronic properties and selectivity of the reaction, its effect on the kinetic barrier for the initial radical attack is minimal. rsc.org

In other complex, multistep reactions involving ynone-like structures, computational methods have been used to identify the rate-determining step. For example, in a palladium-catalyzed reaction for synthesizing ortho-di(2-pyridyl)arenes, the second reductive elimination step was found to be rate-determining, with a calculated energy barrier of 27.1 kcal/mol. acs.org While not directly a reaction of this compound, this illustrates how kinetic parameters are determined in related systems. The rate of nucleophilic addition to carbonyls is generally increased by adjacent electron-withdrawing groups and decreased by steric factors. masterorganicchemistry.com

The outcome of reactions involving this compound is heavily dependent on the interplay of steric and electronic factors.

Electronic Factors : The primary electronic feature of this compound is the powerful electron-withdrawing effect of the ketone's carbonyl group. This effect polarizes the entire conjugated system, creating a partial positive charge (δ+) on the carbonyl carbon and the β-alkyne carbon, making them electrophilic. masterorganicchemistry.comlibretexts.org This polarization is critical for activating the alkyne toward nucleophilic or radical attack. rsc.orgresearchgate.net Substituents on the ynone can further modulate this reactivity; electron-donating groups tend to decrease the rate of nucleophilic addition, while electron-withdrawing groups increase it. masterorganicchemistry.com Many catalytic reactions show good tolerance for both types of substituents on the ynone substrate, although yields can be affected. rsc.org

Steric Factors : Steric hindrance plays a crucial role in dictating reactivity and selectivity. Bulky substituents near the reactive sites can impede the approach of a nucleophile or reagent, slowing down the reaction rate. masterorganicchemistry.com For example, studies on other ynones have shown that β-substituents can create a steric barrier that leads to lower reaction yields. nih.govacs.org In cases where multiple reaction pathways are possible, steric bulk can direct the outcome. For instance, the regioselectivity of cycloaddition reactions involving unsymmetrical ynones can be governed by the steric demands of the substituents, favoring the pathway that minimizes steric repulsion. nih.gov

The following table summarizes the influence of these factors.

| Factor | Influence on Reactivity | Influence on Selectivity |

| Electronic | The electron-withdrawing carbonyl group activates the alkyne for nucleophilic/radical attack. rsc.orgmasterorganicchemistry.com | Directs nucleophiles to the β-carbon (1,4-addition) and radicals to the α-carbon. rsc.orgnih.govacs.org |

| Steric | Bulky groups decrease the reaction rate by hindering the approach of reagents. masterorganicchemistry.com | Can control regioselectivity in additions and cycloadditions by favoring the less hindered pathway. nih.gov |

Advanced Spectroscopic Characterization of Hept 2 Yn 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum reveal the number of different types of protons, the relative number of protons of each type, and the number of neighboring protons, respectively.

For Hept-2-yn-4-one, the expected ¹H NMR spectrum would show distinct signals corresponding to the different proton environments in the molecule. The methyl group protons (H-1) adjacent to the alkyne would likely appear as a singlet, while the protons of the propyl group (H-5, H-6, and H-7) would exhibit characteristic splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₃) | ~2.0 | Singlet | 3H |

| H-5 (CH₂) | ~2.5 | Triplet | 2H |

| H-6 (CH₂) | ~1.6 | Sextet | 2H |

| H-7 (CH₃) | ~0.9 | Triplet | 3H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (including DEPT)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment, such as its hybridization and proximity to electronegative atoms.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra.

For this compound, the ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C-4) would appear at a significantly downfield chemical shift, while the acetylenic carbons (C-2 and C-3) would also have characteristic chemical shifts. The DEPT-135 spectrum would aid in the assignment of the methyl and methylene carbons of the propyl group and the methyl group attached to the alkyne.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

| C-1 (CH₃) | ~4 | Positive |

| C-2 (C≡) | ~80 | No Signal |

| C-3 (≡C) | ~90 | No Signal |

| C-4 (C=O) | ~190 | No Signal |

| C-5 (CH₂) | ~45 | Negative |

| C-6 (CH₂) | ~17 | Negative |

| C-7 (CH₃) | ~13 | Positive |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the connectivity of atoms within a molecule by correlating signals from different nuclei.

Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the protons of the propyl group (H-5 with H-6, and H-6 with H-7), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the methyl and methylene groups to their corresponding ¹³C signals, aiding in the unambiguous assignment of the carbon spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For this compound, HMBC correlations would be expected from the methyl protons (H-1) to the acetylenic carbons (C-2 and C-3) and the carbonyl carbon (C-4). Similarly, protons on C-5 would show correlations to the carbonyl carbon (C-4) and C-6.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture, identify each component by its mass spectrum, and assess its purity.

When this compound is analyzed by GC-MS, it would produce a characteristic mass spectrum. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (110.15 g/mol ). The fragmentation pattern would show peaks corresponding to the loss of various fragments from the molecular ion. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 110 | [C₇H₁₀O]⁺ (Molecular Ion) |

| 81 | [M - C₂H₅]⁺ |

| 67 | [M - C₃H₅O]⁺ |

| 53 | [C₄H₅]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and other instrumental parameters.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of its elemental composition. This is a crucial step in the confirmation of the identity of a newly synthesized or isolated compound.

For this compound, with a molecular formula of C₇H₁₀O, the calculated exact mass is 110.07316 Da. nih.gov An HRMS measurement that provides a mass very close to this theoretical value would confirm the elemental composition of the compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₇H₁₀O | 110.07316 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum is characterized by distinct absorption bands that correspond to the vibrations of its specific bonds, primarily the carbon-carbon triple bond (C≡C) of the alkyne and the carbon-oxygen double bond (C=O) of the ketone.

The structure of this compound is that of an α,β-unsaturated ketone, where the carbonyl group is conjugated with an alkynyl group. This conjugation has a notable effect on the electronic environment and, consequently, the vibrational frequency of the carbonyl bond. For a typical saturated aliphatic ketone, the C=O stretching vibration appears in the range of 1715-1720 cm⁻¹. orgchemboulder.comlibretexts.org However, in this compound, the conjugation with the C≡C triple bond delocalizes the π-electrons, which slightly weakens the C=O double bond. This weakening results in a lower energy requirement to excite the stretching vibration, causing the absorption band to shift to a lower wavenumber. For α,β-unsaturated ketones, this C=O stretching band typically appears in the 1685-1666 cm⁻¹ region. orgchemboulder.com

The C≡C triple bond stretch of an alkyne is also a key diagnostic feature. In internal alkynes, this vibration gives rise to an absorption band in the 2100-2260 cm⁻¹ range. libretexts.org The intensity of this peak can vary; in symmetrical or near-symmetrical alkynes, the change in dipole moment during vibration is small, leading to a weak or sometimes absent peak. However, in an asymmetrical molecule like this compound, a distinct peak is expected.

Other significant absorptions in the spectrum of this compound include those corresponding to C-H bonds. The stretching vibrations of C-H bonds in the ethyl and propyl alkyl groups are expected to appear in the 2850-3000 cm⁻¹ region. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-alkynyl ketone) | Stretch | 1685 - 1666 | Strong |

| C≡C (Internal alkyne) | Stretch | 2100 - 2260 | Weak-Medium |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Medium-Strong |

Computational Chemistry Studies on Hept 2 Yn 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum-chemical calculation of molecular structures, energies, and spectroscopic properties of organic compounds. researchgate.net DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), provide a balance of computational cost and accuracy for molecules of this size. sciforum.netacs.org

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically a geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. nih.gov For Hept-2-yn-4-one, this process would yield the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C1-C2 | 1.09 Å |

| C2≡C3 | 1.21 Å | |

| C3-C4 | 1.46 Å | |

| C4=O5 | 1.22 Å | |

| C4-C6 | 1.52 Å | |

| C6-C7 | 1.54 Å | |

| Bond Angle | C1-C2≡C3 | 179.8° |

| C2≡C3-C4 | 178.5° | |

| C3-C4=O5 | 121.0° | |

| C3-C4-C6 | 117.5° | |

| O5=C4-C6 | 121.5° | |

| Dihedral Angle | C2≡C3-C4=O5 | 180.0° |

Note: These are representative values based on DFT calculations of similar α,β-unsaturated ketones and alkynones.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are extensively used to predict spectroscopic data, which can be compared with experimental results for structure verification. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for calculating NMR chemical shifts. acs.orgrsc.org Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. chemrxiv.org It is common practice to scale calculated vibrational frequencies to correct for anharmonicity and other systematic errors in the theoretical model. chemrxiv.org

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

|---|---|---|

| Vibrational Frequency (cm⁻¹) | C≡C stretch | ~2210 |

| C=O stretch | ~1685 | |

| C-H stretch (sp³) | ~2950-2870 | |

| ¹³C NMR Chemical Shift (ppm) | C4 (Carbonyl) | ~185 |

| C2 (Alkyne) | ~85 | |

| C3 (Alkyne) | ~90 | |

| C6 (Methylene) | ~45 | |

| C7 (Methyl) | ~13 | |

| ¹H NMR Chemical Shift (ppm) | H on C1 | ~1.9 |

| H on C6 | ~2.5 | |

| H on C7 | ~1.1 |

Note: These values are illustrative and based on typical ranges for the respective functional groups and computational data for analogous compounds.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its role as a primary site for electrophilic interaction. The regions around the hydrogen atoms would exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. sciforum.net

In this compound, the HOMO is expected to have significant contributions from the C≡C triple bond and the lone pairs on the carbonyl oxygen. The LUMO is likely to be a π* orbital localized primarily on the C=O bond and the adjacent alkyne carbons.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative energy values based on DFT studies of α,β-unsaturated systems.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). researchgate.net This analysis is particularly useful for quantifying charge delocalization and the stability arising from hyperconjugative interactions.

Table 4: Representative NBO Analysis Data for Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2≡C3) | π*(C4=O5) | ~5-10 |

| n(O5) | π*(C3-C4) | ~2-5 |

Note: The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction. These are estimated values for this compound.

Reaction Energetics and Transition State Characterization

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the transition states (the energy maxima along the reaction coordinate) and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or to the alkyne, DFT can be used to model the reaction pathways. For instance, in a base-catalyzed reaction, computational studies can help determine the most likely site of deprotonation and the subsequent reaction steps. researchgate.netrsc.org The characterization of a transition state is confirmed by the presence of a single imaginary vibrational frequency.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are pivotal for elucidating the reactivity and selectivity of this compound. Methodologies such as DFT are commonly used to model the electronic landscape of the molecule, identifying sites susceptible to chemical attack and predicting the outcomes of reactions. rsc.orgresearchgate.net

Detailed research findings from computational studies on related α,β-acetylenic ketones and other organic molecules provide a framework for understanding this compound's reactivity:

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap generally implies higher reactivity. physchemres.org For this compound, the conjugated system involving the carbonyl group and the alkyne would be expected to significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution on a molecule, predicting how it will interact with other species. researchgate.net For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its role as a site for electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack, such as the carbonyl carbon and the β-carbon of the alkyne.

Reactivity Indices : Conceptual DFT provides a set of reactivity descriptors. nih.gov Parameters like electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. imist.ma Local reactivity descriptors, such as Fukui functions or Parr functions, can pinpoint the most reactive atomic sites within the molecule, offering predictions on regioselectivity in addition reactions. imist.mamjcce.org.mk

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed insight into charge distribution, intramolecular bonding, and hyperconjugative interactions that contribute to molecular stability. mjcce.org.mk For this compound, this analysis could quantify the delocalization of electron density between the carbonyl group and the triple bond, explaining the molecule's electronic properties and influence on reaction pathways.

Reaction Mechanism and Selectivity Studies : Computational studies on similar systems, such as the stannylcupration of ynones, have successfully elucidated reaction mechanisms and explained observed stereoselectivity by comparing the stabilities of reaction intermediates like vinyl cuprates and allenolates. diva-portal.org Similar DFT modeling for reactions involving this compound could predict whether a reaction proceeds via a syn- or anti-addition pathway and rationalize the diastereoselectivity of nucleophilic additions to the carbonyl group. academie-sciences.fr

Table 1: Illustrative Reactivity Data for this compound from Theoretical Calculations

Note: The following data is illustrative, based on typical values for similar compounds, as specific published research for this compound was not identified. Calculations are commonly performed at the B3LYP/6-311++G(d,p) level of theory.

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.0 eV | Indicates nucleophilic character and electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electrophilic character and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Reflects chemical reactivity and kinetic stability. |

| Global Hardness (η) | 2.75 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.95 eV | Quantifies the electrophilic nature of the molecule. nih.gov |

| Dipole Moment (μ) | 2.8 D | Indicates overall polarity and influences intermolecular interactions. |

Prediction of Nonlinear Optical (NLO) Properties

The search for new materials with significant nonlinear optical (NLO) properties for applications in photonics, telecommunications, and optical data processing is a major area of research. researchgate.net Computational chemistry, specifically DFT, serves as a powerful tool for predicting the NLO response of molecules, allowing for the rational design of new materials without the immediate need for synthesis and experimentation.

For this compound, its conjugated π-system is a key structural feature that suggests potential for NLO activity. Theoretical calculations can quantify this potential:

Calculation of NLO Properties : The key parameters that define a molecule's NLO response are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These are typically calculated using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). mjcce.org.mk

First-Order Hyperpolarizability (β) : The magnitude of the first-order hyperpolarizability (β) is the most critical indicator of second-order NLO activity. A non-zero β value signifies that the material can exhibit effects like second-harmonic generation (SHG), where light passing through the material is converted to light with double the frequency. researchgate.net The calculated β value for a candidate molecule is often compared to that of a well-known standard, such as urea, to gauge its potential.

Structure-Property Relationships : The NLO response of a molecule is intrinsically linked to its electronic structure. Features like the presence of electron-donating and electron-withdrawing groups, extended π-conjugation, and a low HOMO-LUMO energy gap can lead to enhanced hyperpolarizability. mjcce.org.mk In this compound, the carbonyl group acts as an electron-withdrawing group connected to the π-system of the alkyne, a configuration that can promote intramolecular charge transfer and enhance NLO properties.

Table 2: Illustrative Predicted Nonlinear Optical Properties of this compound

Note: The data presented here is for illustrative purposes to show typical results from NLO calculations. Values are often reported in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison. Urea is a common reference compound in NLO studies. researchgate.net

| Property | This compound (Illustrative) | Urea (Reference) | Significance |

| Dipole Moment, μ (Debye) | 2.8 | 1.37 | Measures the asymmetry of charge distribution. |

| Mean Polarizability, α (10⁻²⁴ esu) | ~8.5 | 3.83 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability, β (10⁻³⁰ esu) | ~5.0 | 0.37 | Indicates the magnitude of the second-order NLO response. A larger value is desirable. |

Applications of Hept 2 Yn 4 One in Contemporary Organic Synthesis

Hept-2-yn-4-one as a Versatile Building Block for Complex Organic Molecules

The utility of this compound as a synthetic building block stems from the distinct reactivity of its two functional groups. The carbonyl carbon is a classic electrophile, susceptible to attack by various nucleophiles in 1,2-addition reactions. Concurrently, the electron-withdrawing effect of the ketone renders the β-carbon of the alkyne electrophilic, making it susceptible to conjugate (or 1,4-) addition by soft nucleophiles in what is known as a Michael addition. masterorganicchemistry.comwikipedia.org This predictable, yet tunable, reactivity allows chemists to selectively functionalize the molecule and use it as a scaffold to build more elaborate structures.

The presence of both an alkyne and a ketone in a conjugated system provides a platform for a variety of transformations. The alkyne can participate in cycloaddition reactions, be hydrated to form dicarbonyl compounds, or be reduced. The ketone can be transformed into an alcohol, an imine, or other functional groups. This inherent functionality makes this compound an exemplary building block for the diversity-oriented synthesis of complex molecules.

Table 1: Reactive Sites of this compound and Corresponding Reactions

| Reactive Site | Position | Type of Reaction | Potential Reagents |

| Carbonyl Carbon | C4 | 1,2-Addition | Grignard reagents, Organolithium reagents, Hydrides (e.g., NaBH₄) |

| β-Alkynyl Carbon | C2 | Conjugate Addition (Michael Reaction) | Enolates, Amines, Thiolates, Cuprates |

| Alkyne (π system) | C2-C3 | Cycloaddition | Dienes, Azides, Nitrones |

| Alkyne (π system) | C2-C3 | Metal-Catalyzed Couplings/Cyclizations | Organometallic reagents (e.g., Cobalt, Rhodium, Palladium) |

Utility in the Synthesis of Carbocyclic and Heterocyclic Compounds

The bifunctional nature of ynones like this compound is widely exploited for the synthesis of various ring structures, which form the core of many pharmaceuticals and natural products.

Synthesis of Heterocyclic Compounds

Heterocycles are cyclic compounds containing at least two different elements as members of the ring. Ynones are well-established precursors for a multitude of heterocyclic systems. mdpi.com For example, the reaction of an ynone with a binucleophile, such as hydrazine (B178648), leads to the formation of pyrazoles. researchgate.netmdpi.comnih.gov In a representative reaction, this compound would react with hydrazine to yield 5-methyl-3-propyl-1H-pyrazole through a conjugate addition followed by intramolecular cyclization and dehydration. Similarly, reactions with other binucleophiles can grant access to a variety of five- and six-membered heterocycles. mdpi.comijpsonline.comacs.org A notable example is the synthesis of 2-pyrones, which can be achieved through the reaction of ynones with active methylene (B1212753) compounds like malonic esters in the presence of a base. nih.govacs.orgresearchgate.net

Synthesis of Carbocyclic Compounds

Carbocycles, or all-carbon rings, can also be efficiently synthesized using this compound as a starting material. The electron-deficient alkyne in the ynone system makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. acs.orgcapes.gov.bracs.org For instance, reacting this compound with a diene such as cyclopentadiene (B3395910) would produce a bicyclic adduct, rapidly increasing molecular complexity and establishing defined stereochemistry. sciforum.netmasterorganicchemistry.com

Furthermore, ynones are key substrates in metal-catalyzed cycloaddition reactions. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing cyclopentenones. researchgate.netmdpi.comcsic.eswikipedia.orgrsc.org Applying this to this compound would involve its reaction with an alkene and a cobalt carbonyl complex to generate a highly functionalized cyclopentenone ring system.

Table 2: Illustrative Cyclization Reactions with this compound

| Product Type | Co-reactant | Reaction Type | Resulting Ring System |

| Heterocycle | Hydrazine | Condensation/Cyclization | Pyrazole (B372694) |

| Heterocycle | Ethyl Acetoacetate | Michael Addition/Cyclization | 2-Pyrone |

| Heterocycle | Enamines | Aza-Diels-Alder/Condensation | Pyridine (B92270) |

| Carbocycle | Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) | Bicyclo[2.2.1]heptene |

| Carbocycle | Alkene + CO | [2+2+1] Cycloaddition (Pauson-Khand) | Cyclopentenone |

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. rsc.org This approach enhances synthetic efficiency by reducing the number of steps, purification processes, and waste generation. Ynones, including this compound, are ideal substrates for designing such processes due to their dual electrophilic nature. mdpi.com

In a typical cascade sequence, an initial reaction at one of the electrophilic sites of the ynone generates a new intermediate that is primed to undergo a subsequent intramolecular reaction. For example, the Michael addition of a nucleophile containing a pendant reactive group to this compound can be followed by an intramolecular cyclization onto the ketone, leading to complex cyclic structures in one pot.

Multicomponent reactions involving ynones allow for the rapid assembly of highly substituted molecules from three or more simple starting materials. mdpi.com A well-documented example is the synthesis of substituted pyridines, which can be assembled from an ynone, an enamine or β-ketoester, and an ammonium (B1175870) source in a variation of the Hantzsch pyridine synthesis. mdpi.comijpsonline.comacs.org In such a reaction, this compound could serve as the C2-C3-C4 fragment of the resulting pyridine ring, with the propyl and methyl groups becoming substituents at the C4 and C2 positions, respectively. The power of these reactions lies in their ability to build molecular diversity, as varying each of the simple starting components leads to a different, unique final product.

Research on Derivatives and Analogs of Hept 2 Yn 4 One

Synthesis and Characterization of Substituted Hept-2-yn-4-one Derivatives

The synthesis of substituted this compound derivatives is achieved through various modern organic chemistry methodologies. These methods allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

A primary strategy for creating substituted alkynones involves the coupling of terminal alkynes with acyl chlorides. For instance, α,β-alkynic ketone derivatives can be prepared through the reaction of aryloyl chlorides with terminal alkynes, a transformation often catalyzed by palladium complexes. metu.edu.tr Subsequent conjugate addition reactions, such as with propargylamine, can yield more complex derivatives like N-propargylic β-enaminones. metu.edu.tr Another powerful technique is the palladium-catalyzed Narasaka–Heck carbonylation, which efficiently produces functionalized alkynones under mild conditions. scilit.comdntb.gov.ua

The Sonogashira cross-coupling reaction is also employed to link thiophene (B33073) rings with alkyne derivatives, generating compounds such as ethyl 2-(hept-1-yn-1-yl)thiophene-3-carboxylate. metu.edu.tr Furthermore, functionalized hydroxyl α-alkynones can be synthesized via the ring-opening of lactones using lithium alkynyltrifluoroborates. figshare.comnih.gov

The characterization of these derivatives relies heavily on spectroscopic techniques. For a derivative like 1-(piperidin-1-yl)hept-2-yn-4-ol, infrared (IR) spectroscopy is predicted to show characteristic absorptions for the hydroxyl (O–H, broad, 3200–3600 cm⁻¹), alkyne (C≡C, ~2100 cm⁻¹), and piperidine (B6355638) C–N (~1200–1350 cm⁻¹) groups. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For example, in the ¹H NMR spectrum of 7-(Benzyloxy)hept-2-yn-4-ol, the benzylic protons appear around 4.52 ppm, while the protons adjacent to the hydroxyl and alkyne groups have distinct chemical shifts. acs.org Similarly, detailed ¹H and ¹³C NMR data have been reported for various other substituted alkynols and alkynylamines. acs.orgmdpi.comrsc.org

Table 1: Selected Synthetic Methods for Alkynone Derivatives

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Acyl Chloride-Alkyne Coupling | Aryloyl chlorides, Terminal alkynes | Palladium (Pd) catalyst | α,β-Alkynic ketones | metu.edu.tr |

| Narasaka–Heck Carbonylation | Not specified | Palladium (Pd) catalyst | Functionalized alkynones | scilit.comdntb.gov.ua |

| Sonogashira Coupling | Iodothiophene, Hept-1-yne | Pd/Cu catalyst | Thiophene-substituted alkynes | metu.edu.tr |

| Lactone Ring Opening | Lactones, Lithium alkynyltrifluoroborates | - | Hydroxyl α-alkynones | figshare.comnih.gov |

| Conjugate Addition | α,β-Alkynic ketones, Propargylamine | - | N-propargylic β-enaminones | metu.edu.tr |

Structure-Reactivity and Structure-Property Relationships in Alkynone Analogs

The relationship between the structure of alkynone analogs and their chemical reactivity or physical properties is a critical area of study. The conjugated system of the triple bond and the carbonyl group makes these molecules soft electrophiles, susceptible to attack by nucleophiles. tandfonline.com

Structure-reactivity relationships often follow predictable electronic trends. For instance, the reactivity of related electrophilic compounds can be systematically altered by introducing electron-withdrawing or electron-donating substituents on an aryl ring. nih.gov Electron-withdrawing groups typically enhance reactivity towards nucleophiles, while electron-donating groups decrease it. nih.gov

In the context of biological activity, structure-activity relationship (SAR) studies of compounds derived from alkynones have shown that small structural modifications can lead to significant changes in potency. For example, in a series of cannabinoid mimetics derived from alkynone precursors, replacing a 4-methoxybenzoyl group with a naphthalene (B1677914) moiety increased the antinociceptive potency nearly tenfold. scirp.orgresearchgate.net This highlights how extending conjugation or altering the lipophilicity and steric profile can profoundly impact biological interactions. scirp.org

Quantitative structure-activity relationship (QSAR) studies have been applied to assess the toxicity of alkynones. These studies reveal that α,β-unsaturated alkynones are generally more toxic than their corresponding alkenone counterparts, a property attributed to their bioreactivity as soft electrophiles. tandfonline.com The toxicity of these compounds can be correlated with quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy and the HOMO-LUMO gap, which are indicators of the molecule's electrophilicity. tandfonline.com

Table 2: Structure-Property Correlations in Alkynone Analogs

| Structural Feature/Modification | Observed Effect | Context/Compound Class | Reference |

|---|---|---|---|

| Electron-withdrawing vs. -donating groups | Alters electrophilic reactivity | General principle for electrophiles | nih.gov |

| Replacement of aryl group (e.g., methoxybenzoyl with naphthyl) | ~10-fold increase in biological potency | Cannabinoid mimetics | scirp.orgresearchgate.net |

| α,β-unsaturation (alkynone vs. alkenone) | Alkynones are more toxic | General toxicity studies | tandfonline.com |

| HOMO-LUMO energy gap | Correlates with toxicity | QSAR for bioreactive compounds | tandfonline.com |

| Acceptor ring structure (cyclic vs. acyclic) | Affects reaction rates in thiol-yne exchange | Covalent adaptable networks | researchgate.net |

Asymmetric Synthesis and Chiral this compound Derivatives

The introduction of chirality into the this compound framework is of significant interest for applications in stereoselective synthesis and medicinal chemistry. Asymmetric synthesis of these derivatives can be approached in several ways, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

One effective strategy involves the synthesis of chiral alkynone precursors. For example, chiral hex-5-yn-2-ones, which are structural isomers of this compound, have been synthesized starting from a chiral pentynoic acid. rsc.org This acid was converted into a chiral Weinreb pentynamide, which then served as a versatile intermediate for creating a 1-hydroxyhex-5-yn-2-one scaffold with two defined stereocenters. rsc.org

Chemoenzymatic methods provide a powerful route to optically pure chiral alcohols related to this compound. The kinetic resolution of a racemic alcohol, such as 7-((tert-butyldiphenylsilyl)oxy)hept-1-yn-4-ol, can be achieved through enantioselective acylation catalyzed by a lipase. acs.org This method allows for the separation of enantiomers, yielding the desired (S)-alcohol with high enantiomeric excess. acs.org Similarly, biocatalysts have been used as resolving agents for the practical preparation of both enantiomers of related chiral alkynols like oct-1-yn-3-ol. researchgate.net

Asymmetric reductions of related enynol systems also provide access to chiral products. The reduction of compounds like hept-2-en-4-yn-1-ol using chiral reducing agents, such as a lithium aluminum hydride-monosaccharide complex or a lithium bismenthyloxyaluminium hydride complex, can produce chiral allenic alcohols with good enantioselectivity. rsc.orgrsc.org These strategies underscore the feasibility of creating chiral building blocks based on the heptynol or heptynone skeleton.

Functionalized Alkynones for Novel Synthetic Strategies

The unique combination of functional groups in this compound and its derivatives makes them valuable intermediates for the construction of more complex molecular architectures, particularly heterocyclic systems.

Conjugated alkynones are well-established precursors for synthesizing a variety of heterocycles. scirp.org They can participate in cycloaddition and annulation reactions to build ring systems. For example, the reaction of alkynones with C-nitrosoaromatics provides a regioselective pathway to highly substituted 3-aroylindoles. scirp.orgresearchgate.netresearchgate.net This strategy has been used to access complex indole (B1671886) derivatives, including analogs of the anti-inflammatory agent Pravadoline. scirp.orgresearchgate.net

Furthermore, functionalized alkynones serve as key building blocks in tandem reaction sequences. Hydroxyl-functionalized α-alkynones, for instance, are intermediates in a two-step synthesis of spiroketals, which involves a palladium-catalyzed hydrogenation/spirocyclization cascade. figshare.comnih.gov In another novel application, α,β-alkynic ketones are first converted to N-propargylic β-enaminones, which then undergo electrophilic cyclization when treated with a Lewis acid like zinc chloride to form seven-membered 1,4-oxazepine (B8637140) rings. metu.edu.tr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.